2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where a fluoro-substituted phenyl magnesium bromide reacts with a methoxy-substituted benzaldehyde, followed by oxidation to introduce the hydroxyacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalytic processes and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FO4 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
WRGQYVLQSHKFAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)F |
Origin of Product |
United States |
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